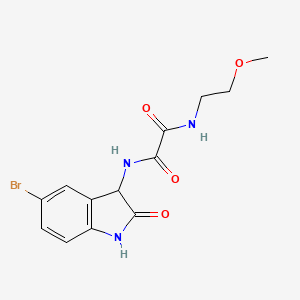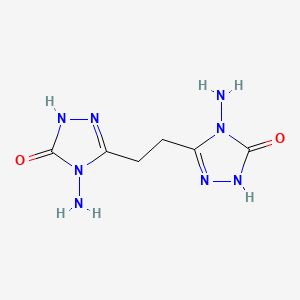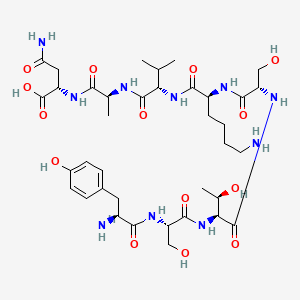
C13H14BrN3O4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its complex structure, which includes a bromine atom, a nitro group, and a cyanoethyl group. It is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-5-nitrophenoxy)-N-(2-cyanoethyl)-N-methylpropanamide involves several steps. One common method includes the bromination of a nitrophenol derivative followed by the introduction of a cyanoethyl group through a nucleophilic substitution reaction. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes. These processes are carried out in controlled environments to ensure the purity and yield of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-bromo-5-nitrophenoxy)-N-(2-cyanoethyl)-N-methylpropanamide: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The cyanoethyl group can be replaced with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
3-(3-bromo-5-nitrophenoxy)-N-(2-cyanoethyl)-N-methylpropanamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-bromo-5-nitrophenoxy)-N-(2-cyanoethyl)-N-methylpropanamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to changes in cellular pathways and functions. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-bromo-5-nitrophenoxy)-N-(2-cyanoethyl)-N-methylpropanamide
- 3-[(4-bromo-3-nitrophenyl)amino]-1-propylpyrrolidine-2,5-dione
Uniqueness
Compared to similar compounds, 3-(3-bromo-5-nitrophenoxy)-N-(2-cyanoethyl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H14BrN3O4 |
|---|---|
Peso molecular |
356.17 g/mol |
Nombre IUPAC |
N'-(5-bromo-2-oxo-1,3-dihydroindol-3-yl)-N-(2-methoxyethyl)oxamide |
InChI |
InChI=1S/C13H14BrN3O4/c1-21-5-4-15-12(19)13(20)17-10-8-6-7(14)2-3-9(8)16-11(10)18/h2-3,6,10H,4-5H2,1H3,(H,15,19)(H,16,18)(H,17,20) |
Clave InChI |
PTWMGNIXMSFLPX-UHFFFAOYSA-N |
SMILES canónico |
COCCNC(=O)C(=O)NC1C2=C(C=CC(=C2)Br)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12631070.png)

![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine](/img/structure/B12631090.png)


![1-[(3-Fluorophenyl)methyl]-4-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12631104.png)


![1,4-Dioxa-8-azaspiro[4.5]dec-8-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12631121.png)
![4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12631129.png)



